molecular formula C7H5Br2NO B13671552 2-Bromo-1-(4-bromopyridin-2-yl)ethanone

2-Bromo-1-(4-bromopyridin-2-yl)ethanone

Cat. No.: B13671552
M. Wt: 278.93 g/mol
InChI Key: YXNXBUJDXCREMB-UHFFFAOYSA-N
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Description

2-Bromo-1-(4-bromopyridin-2-yl)ethanone is an organic compound with the molecular formula C7H6BrNO. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(4-bromopyridin-2-yl)ethanone typically involves the bromination of 2-acetylpyridine. The process can be summarized as follows:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of inert atmospheres, such as nitrogen or argon, is common to prevent unwanted side reactions .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(4-bromopyridin-2-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while reduction reactions can produce alcohols or amines .

Scientific Research Applications

2-Bromo-1-(4-bromopyridin-2-yl)ethanone has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: The compound is used in the production of agrochemicals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(4-bromopyridin-2-yl)ethanone involves its interaction with specific molecular targets. The bromine atoms play a crucial role in the compound’s reactivity, allowing it to form covalent bonds with target molecules. This interaction can lead to the inhibition of enzymes or the activation of specific receptors, depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-(4-bromopyridin-2-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other compounds may not be as effective .

Properties

Molecular Formula

C7H5Br2NO

Molecular Weight

278.93 g/mol

IUPAC Name

2-bromo-1-(4-bromopyridin-2-yl)ethanone

InChI

InChI=1S/C7H5Br2NO/c8-4-7(11)6-3-5(9)1-2-10-6/h1-3H,4H2

InChI Key

YXNXBUJDXCREMB-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1Br)C(=O)CBr

Origin of Product

United States

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